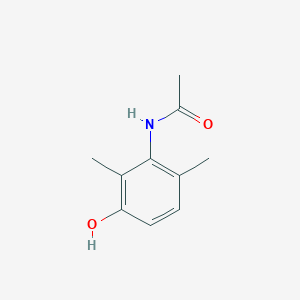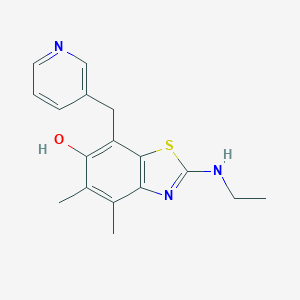
2-(Ethylamino)-4,5-dimethyl-7-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethylamino)-4,5-dimethyl-7-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields, including neuroscience, pharmacology, and medicinal chemistry. In
Wirkmechanismus
The mechanism of action of 2-(Ethylamino)-4,5-dimethyl-7-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol is not fully understood. However, studies have shown that this compound can inhibit oxidative stress and prevent neuronal death by activating the Nrf2/ARE signaling pathway. In addition, 2-(Ethylamino)-4,5-dimethyl-7-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol has been shown to inhibit the aggregation of amyloid-beta and tau proteins, which are associated with Alzheimer's disease.
Biochemische Und Physiologische Effekte
2-(Ethylamino)-4,5-dimethyl-7-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of acetylcholinesterase, an enzyme that is associated with Alzheimer's disease. In addition, 2-(Ethylamino)-4,5-dimethyl-7-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol has been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(Ethylamino)-4,5-dimethyl-7-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol in lab experiments is its neuroprotective properties. This compound can prevent neuronal death caused by oxidative stress, making it a potential drug candidate for the treatment of neurodegenerative diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 2-(Ethylamino)-4,5-dimethyl-7-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol. One direction is to explore its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its mechanism of action in more detail to better understand how it can prevent neuronal death caused by oxidative stress. In addition, future research can focus on improving the solubility of this compound to make it more suitable for in vivo studies.
Synthesemethoden
The synthesis of 2-(Ethylamino)-4,5-dimethyl-7-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol involves several steps. The first step is the condensation of 2-aminobenzenethiol with ethyl acetoacetate to form 2-ethylthio-4,5-dimethyl-1,3-benzothiazole. This compound is then reacted with 3-bromomethylpyridine to obtain 2-ethylthio-4,5-dimethyl-7-(3-pyridinylmethyl)-1,3-benzothiazole. Finally, the product is treated with ethylamine to yield 2-(Ethylamino)-4,5-dimethyl-7-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol.
Wissenschaftliche Forschungsanwendungen
2-(Ethylamino)-4,5-dimethyl-7-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol has been studied for its potential applications in various scientific research fields. In neuroscience, this compound has been shown to have neuroprotective effects and can prevent neuronal death caused by oxidative stress. In pharmacology, 2-(Ethylamino)-4,5-dimethyl-7-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol has been studied as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In medicinal chemistry, this compound has been used as a lead compound for the development of new drugs.
Eigenschaften
CAS-Nummer |
145096-33-9 |
|---|---|
Produktname |
2-(Ethylamino)-4,5-dimethyl-7-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol |
Molekularformel |
C17H19N3OS |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
2-(ethylamino)-4,5-dimethyl-7-(pyridin-3-ylmethyl)-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C17H19N3OS/c1-4-19-17-20-14-10(2)11(3)15(21)13(16(14)22-17)8-12-6-5-7-18-9-12/h5-7,9,21H,4,8H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
GVICCSAPBVEDOP-UHFFFAOYSA-N |
SMILES |
CCNC1=NC2=C(S1)C(=C(C(=C2C)C)O)CC3=CN=CC=C3 |
Kanonische SMILES |
CCNC1=NC2=C(S1)C(=C(C(=C2C)C)O)CC3=CN=CC=C3 |
Synonyme |
6-Benzothiazolol, 2-(ethylamino)-4,5-dimethyl-7-(3-pyridinylmethyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1S,22S,25S,28R,31R,42S)-22-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-34-chloro-25-(3,5-dihydroxyphenyl)-38,51-dihydroxy-23,26,29,44,46-pentaoxo-7,36-dioxa-18,24,27,30,43,45-hexazanonacyclo[29.13.2.23,6.232,35.18,12.113,17.137,41.010,28.016,20]tripentaconta-3(53),4,6(52),8,10,12(51),13(50),14,16,19,32,34,37,39,41(47),48-hexadecaene-42-carboxylic acid](/img/structure/B133501.png)

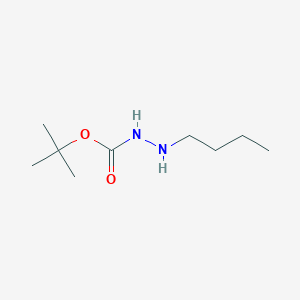
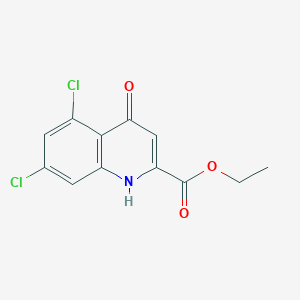



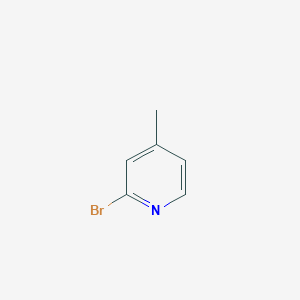
![3-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-3,4-dihydropyrazole-2-carbaldehyde](/img/structure/B133521.png)
![(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]-N-[2-[[(2S)-1-[[(2S)-4-methyl-1-oxo-1-[(2S)-2-(2-oxoethylidenecarbamoyl)pyrrolidin-1-yl]pentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B133522.png)
